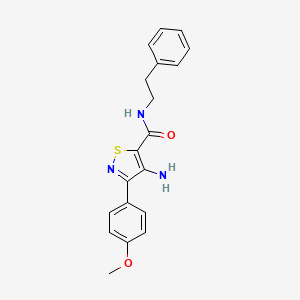
4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide” is a complex organic molecule that contains an isothiazole ring, which is a type of heterocyclic compound . The molecule also contains an amide group (-CONH2), a methoxy group (-OCH3), and an amino group (-NH2), attached to different positions of the aromatic rings .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined experimentally, typically using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of polar groups like the amide and amino groups could make this compound relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Pharmacological Modulators and Their AMPK-Independent Effects
Research on compounds like AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) suggests that similar compounds could have significant biological activities. Although initially used as AMPK activators, AICAr and related compounds have shown AMPK-independent effects, particularly in metabolism, exercise, and cancer studies. This indicates that compounds with similar molecular structures might also exhibit multifaceted biological activities beyond their primary targets, which could be of interest in developing new pharmacological agents (Visnjic et al., 2021).
Antitumor Activity of Imidazole Derivatives
The antitumor properties of imidazole derivatives highlight the potential therapeutic applications of structurally related compounds. Given the broad range of biological activities exhibited by imidazole derivatives, including antitumor effects, compounds like "4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide" could be explored for their potential antitumor activities. This could lead to the development of new antitumor drugs or compounds with various biological properties (Iradyan et al., 2009).
Environmental and Pharmaceutical Applications
Studies on the removal of pharmaceutical pollutants, like sulfamethoxazole, from aqueous solutions using cleaner techniques, provide insights into the environmental applications of related compounds. Such research highlights the importance of developing new materials and methods for environmental remediation, particularly in removing persistent organic pollutants from water sources. Compounds with similar chemical functionalities could potentially be designed or utilized in environmental applications, emphasizing sustainability and efficiency (Prasannamedha et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-9-7-14(8-10-15)17-16(20)18(25-22-17)19(23)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBSDMVEPIHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)
![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)
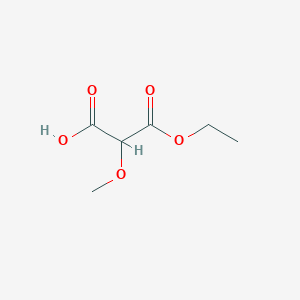
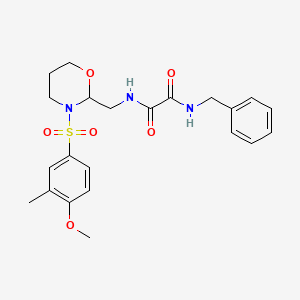

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2475562.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)
![5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2475567.png)
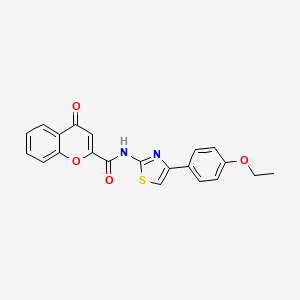

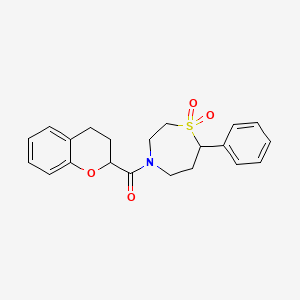

![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)